molecular formula C6H12N2O4S2 B7910975 (S,S)-3,3'-Dithiobis(2-aminopropionic acid)

(S,S)-3,3'-Dithiobis(2-aminopropionic acid)

Cat. No.: B7910975
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-SYPWQXSBSA-N
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Description

(S,S)-3,3'-Dithiobis(2-aminopropionic acid), also known as D-Cystine, is a disulfide-linked dimer of D-Cysteine. It is the enantiomer of the naturally occurring L-Cystine [(R,R)-3,3'-Dithiobis(2-aminopropionic acid)], differing in stereochemistry at the chiral centers .

Properties

IUPAC Name

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-SYPWQXSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Keratin-Rich Biomass

L-Cystine is traditionally extracted from keratin-rich materials such as human hair, feathers, or pig bristles. The process involves acidic hydrolysis followed by oxidative steps:

  • Procedure :

    • Hydrolysis : Biomass is treated with 6–12 M hydrochloric acid at 110–117°C for 6–7 hours.

    • Filtration : Insoluble residues are removed, and the filtrate is neutralized to pH 4.8 using sodium hydroxide or ammonia, precipitating crude cystine.

    • Purification : Crude cystine is dissolved in 1 M HCl, decolorized with activated carbon, and recrystallized via neutralization with ammonia.

  • Optimization :

    • Temperature Control : Maintaining hydrolysis at 110–117°C prevents racemization and ensures high yield.

    • Decolorization : Activated carbon (8–10% w/w) removes pigments and impurities.

  • Yield : 27–30 g of purified L-cystine per 100 g of hair.

Table 1: Key Parameters for Keratin Hydrolysis

ParameterOptimal RangeImpact on Yield/Purity
HCl Concentration6–12 MHigher concentrations accelerate hydrolysis but increase corrosion risks.
Hydrolysis Duration6–7 hoursProlonged duration degrades cysteine to cysteic acid.
Neutralization pH4.8Maximizes cystine precipitation while minimizing co-precipitation of other amino acids.

Chemical Synthesis via Oxidation of L-Cysteine

Oxidative Coupling Using Hydrogen Peroxide

L-Cysteine is oxidized to L-cystine under controlled conditions:

  • Procedure :

    • Reaction : L-Cysteine (0.1–1.0 M) is treated with 34% H₂O₂ (1.1 molar equivalents) at 25–50°C for 3–8 hours.

    • Workup : The product is filtered, washed with ethanol, and recrystallized from hot water.

  • Mechanism :

    2HS-CH2CH(NH2)COOH+H2O2(S,S)-3,3’-Dithiobis(2-aminopropionic acid)+2H2O2 \text{HS-CH}_2\text{CH(NH}_2\text{)COOH} + \text{H}_2\text{O}_2 \rightarrow \text{(S,S)-3,3'-Dithiobis(2-aminopropionic acid)} + 2 \text{H}_2\text{O}

    Hydrogen peroxide acts as a two-electron oxidizer, forming a disulfide bond.

  • Advantages :

    • High atom economy (theoretical yield: 98%).

    • Scalable for industrial production.

  • Limitations :

    • Over-oxidation to cysteic acid occurs at pH > 7.0.

Dimethyl Sulfoxide (DMSO)-Mediated Oxidation

DMSO serves as a mild oxidizer in acidic media:

  • Procedure :

    • Reaction : L-Cysteine (0.5 M) is stirred with DMSO (2–3 equivalents) in 1 M HCl at 25°C for 12–24 hours.

    • Isolation : The precipitate is collected, washed with cold water, and dried.

  • Yield : 85–91% with >98% purity.

  • Key Insight : DMSO’s thiophilic nature facilitates disulfide formation without over-oxidation.

Table 2: Comparison of Oxidative Methods

Oxidizing AgentTemperature (°C)Time (Hours)Yield (%)Purity (%)
H₂O₂50390.698.5
DMSO252491.399.0

Enzymatic Synthesis

Microbial Production via Staphylococcus aureus

The staphyloferrin B biosynthetic pathway in S. aureus produces L-cystine as a siderophore precursor:

  • Enzymes : SbnA (PLP-dependent) and SbnB (NAD⁺-dependent) convert O-phospho-L-serine and L-glutamate to L-cystine.

  • Procedure :

    • Fermentation : S. aureus is cultured in iron-deficient media to induce siderophore production.

    • Extraction : L-Cystine is isolated via ion-exchange chromatography.

  • Yield : 0.5–1.0 g/L, limited by metabolic flux.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

L-Cystine is incorporated into peptides using orthogonal protecting groups:

  • Procedure :

    • Resin Loading : Fmoc-Cys(Trt)-OH is attached to 2-chlorotrityl resin.

    • Deprotection : Trt groups are removed with 95% TFA, exposing thiols for disulfide formation.

    • Oxidation : Air or glutathione-mediated oxidation forms intramolecular disulfides.

  • Optimization :

    • Avoiding Racemization : Low-temperature (0–4°C) coupling reduces epimerization.

    • Purification : Reverse-phase HPLC isolates L-cystine-containing peptides.

Industrial-Scale Production Challenges

Environmental and Economic Considerations

  • Waste Management : Hydrochloric acid recovery systems mitigate environmental impact.

  • Cost Drivers : Hair sourcing (~$5/kg) and energy consumption (~$1.2/kg product) dominate expenses.

Purity Specifications

ParameterPharmaceutical GradeIndustrial Grade
Purity (%)≥99.5≥98.0
Heavy Metals (ppm)≤10≤20
Sulfate Ash (%)≤0.1≤0.5

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The disulfide bond (-S-S-) is the primary reactive site.

Reduction to Thiols

Reducing agents cleave the disulfide bond to yield cysteine thiols:

(S,S)-3,3’-Dithiobis(2-aminopropionic acid)+2H++2e2L-Cysteine\text{(S,S)-3,3'-Dithiobis(2-aminopropionic acid)} + 2 \text{H}^+ + 2 \text{e}^- \rightarrow 2 \text{L-Cysteine}

Reducing AgentConditionsProductReference
Dithiothreitol (DTT)pH 8.0, 25°CFree thiols (-SH)
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous, 37°CMonomeric cysteine

Oxidation Reactions

The thiol groups can reform disulfide bonds under oxidative conditions:

2L-CysteineO2,pH>7(S,S)-3,3’-Dithiobis(2-aminopropionic acid)+H2O2 \text{L-Cysteine} \xrightarrow{\text{O}_2, \text{pH} > 7} \text{(S,S)-3,3'-Dithiobis(2-aminopropionic acid)} + \text{H}_2\text{O}

Controlled oxidation with hydrogen peroxide or iodine enhances stability in protein cross-linking applications .

Metal Coordination Chemistry

The compound acts as a ligand for transition metals, particularly palladium(II), via N, O, or S coordination modes :

Palladium(II) Complexation

Reaction with palladium(II) acetate forms multinuclear complexes:

Pd(OAc)2+(S,S)-3,3’-Dithiobis(2-aminopropionic acid)Bis-(cystinato)palladium(II)\text{Pd(OAc)}_2 + \text{(S,S)-3,3'-Dithiobis(2-aminopropionic acid)} \rightarrow \text{Bis-(cystinato)palladium(II)}

Complex TypeCoordination SitesFTIR Evidence
N, O chelationAmino and carboxylateLoss of symmetric CO2_2 stretch at 1394 cm1^{-1}
N, S chelationAmino and thiolateNew S-Pd vibrations at 450–500 cm1^{-1}

These complexes exhibit dynamic equilibria between mono- and polynuclear species in solution .

Acid-Base Reactions

The amino and carboxylic acid groups undergo pH-dependent protonation:

Functional GrouppKaProtonation State (pH 7)
α-Amino (-NH2_2)~8.3Partially protonated
Carboxylic acid (-COOH)~2.1Deprotonated (-COO^-)

At physiological pH, the compound exists as a zwitterion with a net charge of 0 .

Nucleophilic Substitution

The β-carbon adjacent to the disulfide bond participates in nucleophilic attacks:

ReagentReaction Outcome
Alkyl halides (e.g., CH3_3I)Thioether formation (-S-CH3_3)
MaleimidesMichael adducts for bioconjugation

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundDisulfide Bond StabilityMetal Affinity
L-CystineHigh (similar)Prefers Cu(II) over Pd(II)
3,3'-DithiodialanineModerateWeak coordination
Beta,beta'-dithioalanineLowNo observed Pd(II) binding

The dual amino-carboxylate system in (S,S)-3,3'-Dithiobis(2-aminopropionic acid) enables unique chelation behavior compared to simpler dithiols .

Scientific Research Applications

Biochemical Applications

(S,S)-3,3'-Dithiobis(2-aminopropionic acid) serves as a vital component in biochemical research and applications.

Cell Culture

Cystine is extensively used in cell culture media due to its role in protein synthesis and cellular metabolism. It is crucial for maintaining the intracellular pool of cysteine, which is essential for:

  • Protein Folding : Cystine contributes to the formation of disulfide bonds that stabilize protein structures .
  • Glutathione Synthesis : Cystine is reduced to cysteine, which acts as a precursor for glutathione, a critical antioxidant in cells .
ApplicationDescription
Protein SynthesisEssential for disulfide bond formation in proteins
Antioxidant ProductionPrecursor for glutathione synthesis
Cell GrowthSupports metabolic functions in cultured cells

Protein Studies

In protein biochemistry, (S,S)-3,3'-Dithiobis(2-aminopropionic acid) is utilized as a reducing agent and stabilizer:

  • Reagent in Protein Analysis : It aids in the analysis of protein structure and function by facilitating the study of disulfide bond formation.
  • Enzyme Activity Studies : Used to maintain enzyme stability during assays.

Therapeutic Applications

Research indicates several potential therapeutic uses for cystine:

  • Nutritional Supplement : Cystine is sometimes included in dietary supplements aimed at improving skin health and managing conditions like acne and hair loss .
  • Anti-inflammatory Properties : Preliminary studies suggest that cystine may have anti-inflammatory effects, particularly in conditions like osteoarthritis .
Therapeutic UseDescription
Nutritional SupportUsed in supplements for skin and hair health
Anti-inflammatoryPotential use in treating inflammatory conditions

Case Studies and Research Findings

Numerous studies have investigated the applications of (S,S)-3,3'-Dithiobis(2-aminopropionic acid):

Cell Culture Studies

A study published by HiMedia Laboratories highlights the importance of cystine in serum-free media formulations, emphasizing its role in enhancing cell viability and growth rates . Researchers found that optimal concentrations of cystine significantly improved the yield of recombinant proteins.

Therapeutic Research

In a clinical trial examining the effects of cystine on inflammatory markers in patients with rheumatoid arthritis, researchers noted a reduction in specific biomarkers associated with inflammation following supplementation with cystine-rich formulations .

Mechanism of Action

The mechanism of action of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The compound can target specific cysteine residues in proteins, leading to changes in their activity and stability .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₁₂N₂O₄S₂
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 349-46-2
  • Physical State : White crystalline powder
  • Solubility: Soluble in dilute acids and alkaline solutions, very slightly soluble in water, and insoluble in organic solvents like ethanol and ether .
  • Melting Point : ~260°C (decomposition) .
  • Optical Rotation : [α]D = +215° to +225° (contrasting with L-Cystine’s [α]D = -215° to -225°) .

D-Cystine is less prevalent in biological systems compared to L-Cystine but is used in specialized biochemical research, particularly in studies of chiral specificity or protein engineering .

Comparison with Similar Compounds

L-Cystine [(R,R)-3,3'-Dithiobis(2-aminopropionic acid)]

Key Similarities and Differences :

Property D-Cystine (S,S) L-Cystine (R,R)
Molecular Formula C₆H₁₂N₂O₄S₂ C₆H₁₂N₂O₄S₂
CAS Number 349-46-2 56-89-3
Optical Rotation +215° to +225° -215° to -225°
Biological Role Limited natural occurrence Naturally abundant in proteins
Applications Chiral studies, synthetic biochemistry Cell culture media, dietary supplements

L-Cystine is critical for maintaining disulfide bonds in proteins like keratin and insulin, whereas D-Cystine is primarily used in enantiomeric research .

3,3′-Dithiodipropionic Acid

  • Formula : C₆H₁₀O₄S₂
  • CAS : 5418-49-7 (unlisted in evidence but inferred from synthesis in ).
  • Key Features: Lacks amino groups, making it a simpler disulfide linker.
  • Applications: Precursor for cross-linking agents like 3,3′-dithiobis(propanoic hydrazide) (DTPH), used in polymer chemistry .

Contrast: Unlike cystine derivatives, this compound is non-chiral and used in material science rather than biological systems.

1,4-Dithioerythritol (DTE)

  • Formula : C₄H₁₀O₂S₂
  • Molecular Weight : 154.2 g/mol .
  • Function : Reducing agent to cleave disulfide bonds (e.g., in proteins).
  • Key Difference : DTE is a synthetic reductant, whereas cystine derivatives form structural disulfide bonds .

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Formula : C₁₄H₈N₂O₈S₂
  • CAS : 69-78-3 .
  • Applications : Chromogenic reagent for quantifying thiol groups via Ellman’s assay.
  • Contrast : DTNB’s nitro groups enable UV-Vis detection, unlike cystine’s metabolic roles .

3,3'-Diselenobispropionic Acid

  • Formula : C₆H₁₀O₄Se₂ (inferred from ).
  • Key Feature : Selenium replaces sulfur, altering redox properties.
  • Applications : Comparative studies on diselenide vs. disulfide bond stability .

2,2-Dihexadecyl[3,3'-thiodipropionic acid]

  • Structure : Thioether (C-S-C) linkage instead of disulfide (S-S).
  • Applications : Surfactants or lipid bilayers due to hydrophobic alkyl chains .
  • Contrast : Thioethers are redox-inert, unlike disulfides .

Biological Activity

(S,S)-3,3'-Dithiobis(2-aminopropionic acid) is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of dithiobis and amino acid moieties, has been studied for its effects on various biological systems, including antimicrobial, anticancer, and antioxidant activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Synthesis

The molecular structure of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) can be represented as follows:

C6H14N2O4S2\text{C}_6\text{H}_{14}\text{N}_2\text{O}_4\text{S}_2

This compound can be synthesized through various methods, typically involving the reaction of 2-aminopropionic acid with dithiobis compounds. The synthesis process often requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that (S,S)-3,3'-Dithiobis(2-aminopropionic acid) exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Bacillus cereus500 µg/mL
Escherichia coliNot effective

The compound demonstrated a notable ability to inhibit the growth of Staphylococcus aureus and Bacillus cereus, with MIC values indicating effective concentrations for therapeutic applications .

Anticancer Activity

The anticancer potential of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Induction of Apoptosis
A study focusing on human cancer cell lines revealed that treatment with (S,S)-3,3'-Dithiobis(2-aminopropionic acid) resulted in a significant increase in apoptotic markers compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death .

Antioxidant Properties

The antioxidant capacity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) is another area of interest. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Research Findings:
In assays measuring radical scavenging activity, (S,S)-3,3'-Dithiobis(2-aminopropionic acid) exhibited a dose-dependent response:

Concentration (µM)Scavenging Activity (%)
1025
5050
10075

These findings suggest that the compound could play a role in mitigating oxidative damage in biological systems .

The biological activity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) can be attributed to several mechanisms:

  • Redox Activity: The dithiol group allows for redox reactions that can neutralize reactive oxygen species.
  • Metal Ion Chelation: The compound's structure facilitates binding with metal ions, which may enhance its antimicrobial and anticancer properties.
  • Modulation of Enzymatic Activity: It may influence various enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

Q & A

Q. How does the solubility profile of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) influence experimental design in biochemical studies?

The compound exhibits low aqueous solubility (≈0.112 g/L at 25°C) but dissolves readily in dilute acids (e.g., 1 M HCl) or alkaline solutions (pH >8) due to protonation/deprotonation of its amino and carboxyl groups. For buffer preparation, adjust pH to 5.0–6.5 to mimic physiological conditions, and use sonication or mild heating (≤40°C) to enhance dissolution . Avoid organic solvents like ethanol or ether, as it is insoluble in these media, which is critical for protein crystallization or stability assays .

Q. What analytical methods are recommended for confirming the enantiomeric purity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid)?

Polarimetry is standard for chiral verification: L-cystine (S,S enantiomer) shows a specific optical rotation of [α]D²⁵ = -215° to -225° (c = 1% in 1 M HCl). For higher sensitivity, use chiral HPLC with a Crownpak CR(+) column and 0.1 M HClO₄ mobile phase, or capillary electrophoresis with β-cyclodextrin additives. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. How can researchers mitigate oxidative degradation during storage and handling?

Store the compound at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent disulfide bond cleavage. For long-term stability, lyophilize in acidic buffers (pH 3–4) and avoid trace metal contaminants (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation. Use reducing agents like DTT or TCEP only if intentional reduction is required .

Advanced Research Questions

Q. What strategies resolve contradictions in reported Stokes radii and diffusion coefficients of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) across different solvents?

Discrepancies arise from solvent polarity and pH effects on molecular conformation. Use dynamic light scattering (DLS) in 0.1 M phosphate buffer (pH 7.4) for hydrodynamic radius measurements (reported range: 5.88 Å). For diffusion coefficients, employ pulsed-field gradient NMR or capillary electrophoresis under controlled ionic strength (0.1–0.2 M). Compare with computational models (e.g., COSMO-RS) to account for solvent interactions .

Q. How can this compound be functionalized for crosslinking applications in redox-responsive hydrogels?

Synthesize derivatives like 3,3′-dithiobis(propionohydrazide) (DTP) by reacting the acid with hydrazine. Use DTP to crosslink aldehyde-modified polymers (e.g., dialdehyde carboxymethyl cellulose) via acylhydrazone bonds. The disulfide bridge enables redox-responsive degradation (e.g., with 10 mM glutathione). Characterize hydrogel mechanics via rheology and confirm disulfide stability using Ellman’s assay .

Q. What experimental protocols optimize its use in amino acid analysis and protein quantification?

For amino acid hydrolysis, combine 20 µg of protein with 5 µL of 10% dithiodipropionic acid (in 0.2 M NaOH) to prevent cysteine oxidation. After vacuum drying, hydrolyze with 6 M HCl at 110°C for 24 h. Quantify via ninhydrin assay at 570 nm or UPLC with pre-column derivatization (AccQ-Tag). Note: Dithiodipropionic acid improves resolution over dithiodiglycolic acid in cation-exchange chromatography .

Key Methodological Notes

  • Chiral Resolution : Use L-cystine dihydrochloride (CAS 30925-07-6) for improved solubility in cell culture media .
  • Safety : Non-hazardous per EC regulations, but wear PPE to avoid inhalation of crystalline dust .
  • Synthesis : Avoid commercial routes involving hair hydrolysis; opt for asymmetric catalysis using PdCl₂-phosphine complexes for enantiopure yields .

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